2-Tert-butylimidazo[1,2-a]pyridine
Overview
Description
2-Tert-butylimidazo[1,2-a]pyridine derivatives are important fused heterocyclic substances that have been identified as core fragments in various drug molecules. These compounds are characterized by their unique structural features, which contribute to their significance in the chemical and pharmaceutical fields. The derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities and are therefore of great interest for the development of new therapeutic agents .
Synthesis Analysis
The synthesis of these derivatives often involves coupling reactions. For instance, one study describes the synthesis of a specific derivative through the coupling of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide with 1-(tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. This process results in the formation of crystals that can be obtained by solvent evaporation at room temperature .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction studies have been employed to determine the crystal structure of these derivatives, revealing the planar nature of the imidazo[1,2-a]pyridine ring and the spatial orientation of substituents. For example, the exocyclic imino function on the imidazo[1,2-a]pyridine ring adopts an E-configuration in one of the studied compounds . Additionally, theoretical calculations such as density functional theory (DFT) have been used to optimize the molecular structure, which is found to be consistent with the experimental data .
Chemical Reactions Analysis
The chemical reactivity of these derivatives can be explored through frontier molecular orbital (FMO) analysis, which helps in understanding the charge transfer interactions between electron acceptor and donor groups. This analysis is crucial for predicting the behavior of these compounds in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-tert-butylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces plays a significant role in stabilizing these compounds. Vibrational spectroscopy, such as FT-IR, has been used to assign the vibrational modes of these compounds, which are indicative of their structural properties. The crystallographic data, including unit cell dimensions and space group information, provide insights into the solid-state properties of these derivatives .
Scientific Research Applications
Application 1: Antifungal Effects
- Summary of the Application: The compound “2-Tert-butylimidazo[1,2-a]pyridine” has been found to have significant antifungal effects, particularly against Candida species . This is of great importance as the resistance of Candida species to azole drugs is a major global health challenge .
- Methods of Application or Experimental Procedures: Two newly synthesized imidazo[1,2-a]pyridine derivative molecules (Probe I and Probe II) were tested for their antimicrobial potency against a panel of bacterial and fungal pathogens . The molecules were tested against multidrug-resistant Candida species and compared with commercial molecules . In addition, in-silico molecular docking, dynamics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) were analyzed .
- Results or Outcomes: The molecule “Probe II” showed excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida species . The minimum inhibitory concentration ranged from 4 to 16 µg/mL, and the minimum fungicidal concentration ranged from 4 to 32 µg/mL . The molecule was found to inhibit the formation of yeast to mold as well as ergosterol formation .
Application 2: Anticancer Effects
- Summary of the Application: Imidazo[1,2-a]pyridine and its derivatives, including “2-Tert-butylimidazo[1,2-a]pyridine”, have been suggested to have potential anticancer activity .
- Methods of Application or Experimental Procedures: The exact experimental procedures are not specified in the source, but typically, these compounds would be tested in vitro using cancer cell lines and in vivo using animal models .
Application 3: Antimycobacterial Activity
- Summary of the Application: Imidazo[1,2-a]pyridine derivatives have been studied for their antimycobacterial activity .
- Methods of Application or Experimental Procedures: The exact experimental procedures are not specified in the source, but typically, these compounds would be tested in vitro using mycobacterial strains and in vivo using animal models .
Application 4: Antimycobacterial Activity
- Summary of the Application: Imidazo[1,2-a]pyridine derivatives have been studied for their antimycobacterial activity .
- Methods of Application or Experimental Procedures: The exact experimental procedures are not specified in the source, but typically, these compounds would be tested in vitro using mycobacterial strains and in vivo using animal models .
Application 5: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid
- Summary of the Application: “2-Tert-butylimidazo[1,2-a]pyridine” could potentially be used as a starting material for the synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid .
- Methods of Application or Experimental Procedures: The exact experimental procedures are not specified in the source, but typically, these compounds would be synthesized in a laboratory setting using various organic chemistry techniques .
Safety And Hazards
properties
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-8-13-7-5-4-6-10(13)12-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLHGXMDGUTQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428001 | |
Record name | 2-tert-butylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylimidazo[1,2-a]pyridine | |
CAS RN |
406207-65-6 | |
Record name | 2-tert-butylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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